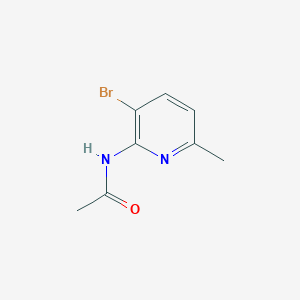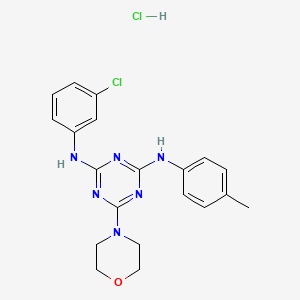![molecular formula C19H15ClN6O2 B2692957 N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251670-90-2](/img/structure/B2692957.png)
N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyridyl ring, an oxadiazol ring, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings and a variety of functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups and heterocyclic rings. For example, the pyridyl and imidazole rings might participate in electrophilic substitution reactions, while the amide group might undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen
Inhibitors of Acyl-coenzyme A: Cholesterol O-acyltransferase (ACAT)
Compounds with similar structural features have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), exhibiting significant selectivity over ACAT-2. These inhibitors are considered for the treatment of diseases involving ACAT-1 overexpression, suggesting potential therapeutic applications in cholesterol management and cardiovascular diseases (K. Shibuya et al., 2018).
Fluorescent Probes for Mercury Ion Detection
Derivatives related to the target compound have been synthesized and shown to function as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is crucial for environmental monitoring and the detection of mercury, a hazardous heavy metal (N. Shao et al., 2011).
Photovoltaic Efficiency Modeling
Some benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include vibrational spectra and electronic properties analysis, indicating their capability for light harvesting and electron injection, which are essential for photovoltaic applications (Y. Mary et al., 2020).
Antibacterial Agents
Compounds incorporating elements of the target structure have been synthesized and tested for their antibacterial activity. These studies demonstrate the potential of such compounds as novel antibacterial agents, which is significant given the global challenge of antibiotic resistance (K. Ramalingam et al., 2019).
Anticancer Activities
Research into palladium complexes with N-heterocyclic carbene ligands, similar in part to the target compound, has shown that by altering the ligand structure, one can selectively influence the mode of binding to palladium, which in turn affects the complexes' anticancer activities. This highlights the compound's potential role in the development of new cancer treatments (Jing-Yi Lee et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c20-15-3-1-2-13(8-15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-4-6-21-7-5-14/h1-8,10,12H,9,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEKGMXOPJSSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


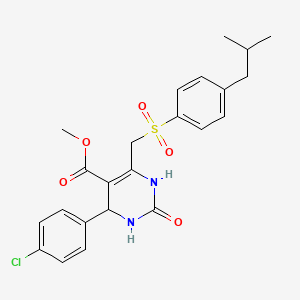
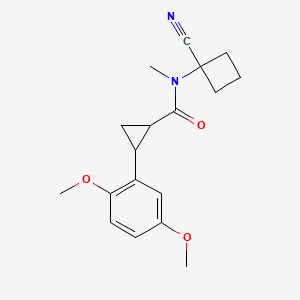

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide](/img/structure/B2692879.png)



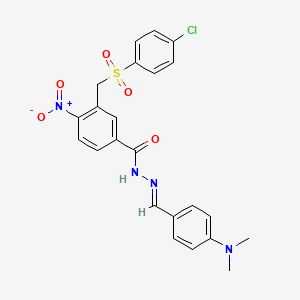
![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)
![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)
